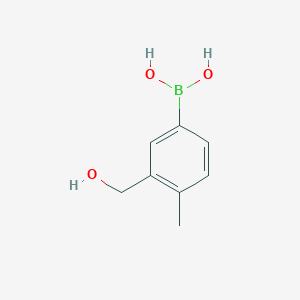

(3-(Hydroxymethyl)-4-methylphenyl)boronic acid

描述

(3-(Hydroxymethyl)-4-methylphenyl)boronic acid is a boronic acid derivative featuring a hydroxymethyl (-CH₂OH) group at the 3-position and a methyl (-CH₃) group at the 4-position of the phenyl ring. This compound is of interest in organic synthesis, medicinal chemistry, and materials science due to the reactive boronic acid moiety, which enables participation in Suzuki-Miyaura cross-coupling reactions and interactions with diols or biological targets. Its CAS registry number is 908142-03-0, and structural analogs include (3-(Adamantan-1-yl)-4-methoxyphenyl)boronic acid (similarity score: 0.88) and (3-Ethoxy-4-methylphenyl)boronic acid (CAS: 1451391-68-6) .

属性

IUPAC Name |

[3-(hydroxymethyl)-4-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-4,10-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRHGZABAOAWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of (3-(Hydroxymethyl)-4-methylphenyl)boronic acid typically involves the reaction of an organometallic compound with a borate ester. One common method is the reaction of a Grignard reagent, such as phenylmagnesium bromide, with trimethyl borate, followed by hydrolysis to yield the boronic acid . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

化学反应分析

(3-(Hydroxymethyl)-4-methylphenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the boronic acid to boronic esters or alcohols.

Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling. Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Major products formed from these reactions include biaryl compounds, phenols, and boronic esters.

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Activity

Boronic acids have been extensively studied for their anticancer properties. The introduction of the boronic acid group into bioactive molecules can enhance their selectivity and pharmacokinetic profiles. For instance, compounds similar to (3-(Hydroxymethyl)-4-methylphenyl)boronic acid have been shown to exhibit potent antiproliferative effects against multiple myeloma cell lines. In particular, derivatives have demonstrated significant efficacy in overcoming drug resistance in cancer cells, making them promising candidates for further development in cancer therapy .

2. Glycan-Binding Properties

The boronic acid moiety is known for its ability to form reversible complexes with diol-containing compounds, such as sugars and glycoproteins. This property has been exploited in the design of multimeric boronic acids aimed at targeting pathogens' extracellular glycans. Such interactions can be crucial for developing new therapeutic strategies against bacterial infections and for enhancing the efficacy of existing drugs by improving their binding affinity .

Organic Synthesis Applications

1. Suzuki-Miyaura Coupling

This compound can serve as a key intermediate in the Suzuki-Miyaura cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction is essential in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The stability and ease of synthesis of boronic acids make them valuable reagents in organic chemistry .

2. Synthesis of Boron-Containing Drugs

Recent advancements have highlighted the role of boronic acids in drug discovery processes. Compounds like this compound are being investigated for their potential to serve as scaffolds for developing new boron-containing drugs. The ability to modify the boron functionality allows researchers to enhance the biological activity and selectivity of these compounds .

Materials Science Applications

1. Sensor Development

Boronic acids have found applications in sensor technology due to their ability to interact with specific biomolecules. For example, this compound can be utilized in designing sensors that detect sugars or other diol-containing substances, which are important in various biological processes .

2. Polymer Chemistry

In polymer science, boronic acids are used to create dynamic covalent bonds that can be exploited for developing smart materials with tunable properties. The incorporation of this compound into polymer matrices can lead to materials that respond to environmental stimuli, such as pH or temperature changes .

Case Studies

Case Study 1: Anticancer Drug Development

A study explored the synthesis and biological evaluation of a series of boronic acid derivatives, including this compound, demonstrating enhanced activity against bortezomib-resistant multiple myeloma cell lines. The findings indicated that these derivatives could serve as lead compounds for developing next-generation proteasome inhibitors .

Case Study 2: Glycan Targeting

Research focused on the design of multivalent boronic acids aimed at targeting glycan receptors on pathogenic bacteria. The study showed that these compounds could effectively inhibit bacterial growth by disrupting glycan-mediated interactions essential for bacterial adhesion and colonization .

作用机制

The mechanism of action of (3-(Hydroxymethyl)-4-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophilic biological compounds. This property allows it to interact with enzyme residues, nucleic acids, and hydroxyl groups from carbohydrates . In medicinal chemistry, this interaction is crucial for the inhibition of enzymes and the modulation of biological pathways.

相似化合物的比较

Suzuki-Miyaura Cross-Coupling Efficiency

The reactivity of (3-(Hydroxymethyl)-4-methylphenyl)boronic acid in Suzuki reactions can be inferred from structurally similar derivatives. For example:

- 4-Methylphenyl boronic acid achieved a 72% yield in Pd-catalyzed coupling with aryl halides under optimized conditions (1,4-dioxane, K₃PO₄) .

- 4-Chlorophenyl boronic acid showed a lower yield (65% ), suggesting electron-donating substituents (e.g., -CH₃) enhance reactivity compared to electron-withdrawing groups (-Cl) .

Physicochemical Properties

Molecular Weight and Solubility

- (3-Ethoxy-4-methylphenyl)boronic acid (C₉H₁₃BO₃) has a molecular weight of 180.01 g/mol and moderate solubility in polar solvents due to the ethoxy group .

- This compound (C₈H₁₁BO₃) is expected to exhibit higher hydrophilicity due to the hydroxymethyl group, enhancing aqueous solubility compared to methyl- or ethoxy-substituted analogs.

Acidity and Electronic Effects

Boronic acid acidity (pKa ~8–10) is influenced by substituents. Electron-withdrawing groups (e.g., -Cl) lower pKa, increasing reactivity in esterification with diols. The hydroxymethyl group in this compound may slightly reduce acidity compared to halogenated analogs but improve binding to biological targets via hydrogen bonding .

Enzyme Inhibition

- PBP1b Inhibition : Aliphatic boronic acids (e.g., compound 2) show moderate inhibition of penicillin-binding protein 1b (PBP1b). Structural variations, such as replacing hydroxyl groups with boronic acid (as in this compound), could enhance target affinity by mimicking transition states .

- Tubulin Polymerization Inhibition : Boronic acid-containing cis-stilbenes (e.g., compound 13c) inhibit tubulin polymerization (IC₅₀ = 21–22 μM) and induce apoptosis. The hydroxymethyl group in this compound may similarly stabilize interactions with tubulin’s colchicine-binding site .

Saccharide Sensing

Boronic acids form reversible esters with diols, enabling glucose sensing. Compared to 3-Formyl-4-methoxyphenylboronic acid (used in saccharide sensors), the hydroxymethyl group in this compound may improve water solubility and sensor performance in physiological conditions .

Comparison Table: Key Analogs and Properties

生物活性

(3-(Hydroxymethyl)-4-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids, in general, are known for their ability to interact with various biological targets, including proteins and sugars, making them valuable in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound has the molecular formula C₉H₁₁B(O₃) and a molecular weight of approximately 179.99 g/mol. Its structure features a phenyl ring with both a hydroxymethyl group and a boronic acid group, which contributes to its reactivity in biological systems.

Boronic acids are known to exhibit various mechanisms of action:

- Protease Inhibition : Boronic acids can act as inhibitors of serine proteases by forming reversible covalent bonds with the active site serine residue. This property is crucial for developing therapeutic agents targeting protease-related diseases .

- Interaction with Sugars : The ability of boronic acids to form reversible complexes with diols (such as sugars) allows them to modulate biological pathways involving glycosylation processes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acid derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines:

- In Vitro Studies : Research demonstrated that certain boronic acids exhibit cytotoxicity against prostate cancer cells while sparing healthy cells. For example, compounds tested at concentrations of 5 µM reduced cancer cell viability significantly while maintaining higher viability in healthy cells .

Antimicrobial Properties

Boronic acids have also been explored for their antimicrobial activities:

- Bacterial Inhibition : Studies show that boronic compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The inhibition zones measured ranged from 7 to 13 mm, indicating effective antimicrobial properties .

Case Study 1: Anticancer Efficacy

A study investigated the effects of a series of boronic acid derivatives on multiple myeloma cell lines. The results indicated that some derivatives exhibited IC50 values in the low nanomolar range, demonstrating potent anticancer activity against resistant cell lines .

| Compound | IC50 (nmol/L) | Cell Line |

|---|---|---|

| Compound A | 6.66 | RPMI-8226 |

| Compound B | 4.31 | U266 |

| Compound C | 10.1 | KM3 |

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial effects of several boronic compounds against common pathogens. The results showed that specific derivatives had significant inhibitory effects on bacterial growth:

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| B1 | Staphylococcus aureus | 10 |

| B5 | Escherichia coli | 8 |

| B7 | Candida albicans | 12 |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (3-(Hydroxymethyl)-4-methylphenyl)boronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging boronic ester intermediates. For example, protodeboronation of alkyl boronic esters under acidic conditions is a common pathway . A silver(I)-catalyzed carboxylation with CO₂ (using THF as solvent) has been reported for analogous 4-methylphenyl boronic acids, yielding >90% product . Key variables include solvent choice (THF vs. DMA), catalyst (Ag₂O or Pd-based systems), and temperature (typically 60–80°C). Purification via column chromatography with silica gel and characterization by H/C NMR (e.g., δ 2.38 ppm for methyl groups) are critical .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use H NMR to identify aromatic protons (δ 7.25–7.91 ppm for substituted phenyl rings) and hydroxymethyl groups (δ ~4.5 ppm). C NMR confirms boronic acid attachment (δ ~168 ppm for carboxylation products) . Mass spectrometry (HRMS) validates molecular weight (e.g., exact mass ~180–226 g/mol for related boronic acids ). FT-IR can detect B–O bonds (~1350 cm⁻¹). Cross-validate with literature data from peer-reviewed syntheses .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of boronic acid derivatives like this compound?

- Methodological Answer : Boronic acids inhibit tubulin polymerization by binding β-tubulin’s colchicine site, disrupting microtubule dynamics. For example, boronic stilbenes show IC₅₀ values of 0.48–2.1 μM against cancer cells via apoptosis induction (FACScan analysis confirmed DNA fragmentation after 8h exposure) . To study this:

- Perform tubulin polymerization assays (spectrophotometric monitoring at 350 nm).

- Use flow cytometry to quantify apoptosis (Annexin V/PI staining).

- Compare activity to non-boronic analogs (e.g., carboxylic acid derivatives lack potency ).

Q. How does the hydroxymethyl substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The hydroxymethyl group enhances solubility in polar solvents (e.g., MeOH/H₂O) and stabilizes transition states via hydrogen bonding. In Suzuki couplings, this group may slow protodeboronation, improving yield. For example, 4-hydroxyphenyl boronic acids show higher coupling efficiency with aryl halides than non-hydroxylated analogs . Test reactivity under varied pH (neutral to mildly basic) and compare with methyl/methoxy derivatives .

Q. What strategies mitigate boronic acid instability during storage and handling?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation. Lyophilization improves shelf life for hygroscopic derivatives. Use stabilizers like pinacol (forms boronate esters) during synthesis . Monitor degradation via TLC or B NMR (broad peaks indicate hydrolysis) .

Q. How can computational modeling optimize this compound for target-specific applications?

- Methodological Answer : Perform DFT calculations to map electrostatic potential surfaces, identifying nucleophilic attack sites. Molecular docking (e.g., AutoDock Vina) predicts binding to proteins like β-tubulin (PDB: 1SA0) . QSAR models correlate substituent effects (hydroxymethyl vs. methoxy) with bioactivity . Validate predictions with SPR or ITC binding assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。